molecular formula C18H20BF4N3O2S B12706531 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate CAS No. 85750-32-9

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate

Cat. No.: B12706531
CAS No.: 85750-32-9
M. Wt: 429.2 g/mol
InChI Key: VOIGUAXCQHBXKC-UHFFFAOYSA-N
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Description

This compound is a diazonium salt characterized by a benzenediazonium core substituted with methoxy (5-position), morpholinyl (4-position), and p-tolylthio (2-position) groups, paired with a tetrafluoroborate counterion. Diazonium salts like this are pivotal intermediates in organic synthesis due to their electrophilic reactivity, enabling aryl coupling, azo dye formation, and functionalization of aromatic systems .

Structurally related compounds, such as 2,5-dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate (CAS 52018-28-7), are documented for applications in pharmaceuticals and materials science, highlighting the role of substituents in directing reactivity and utility .

Properties

CAS No.

85750-32-9

Molecular Formula

C18H20BF4N3O2S

Molecular Weight

429.2 g/mol

IUPAC Name

5-methoxy-2-(4-methylphenyl)sulfanyl-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C18H20N3O2S.BF4/c1-13-3-5-14(6-4-13)24-18-12-16(21-7-9-23-10-8-21)17(22-2)11-15(18)20-19;2-1(3,4)5/h3-6,11-12H,7-10H2,1-2H3;/q+1;-1

InChI Key

VOIGUAXCQHBXKC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=CC(=C(C=C2[N+]#N)OC)N3CCOCC3

Origin of Product

United States

Chemical Reactions Analysis

General Procedure for Diazonium Salt Preparation

  • Starting Material Preparation : The appropriate aniline derivative is dissolved in a mixture of hydrofluoroboric acid and water.

  • Diazotization : Sodium nitrite is added dropwise to the cooled reaction mixture.

  • Precipitation : The resulting diazonium salt is precipitated using diethyl ether.

  • Purification : The precipitated salt is filtered, washed with ether, and dried under vacuum .

Chemical Reactions of 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium Tetrafluoroborate

The diazonium group in this compound is highly reactive, making it useful in various chemical transformations. Common reactions include:

  • Coupling Reactions : The diazonium salt can undergo coupling reactions with other aromatic compounds or alkenes to form new carbon-carbon bonds.

  • Substitution Reactions : The diazonium group can be replaced by other functional groups such as halides, cyanides, or hydroxyl groups.

  • Click Chemistry : Diazonium salts can participate in click chemistry reactions, such as the formation of triazoles.

Reaction Conditions

Reaction TypeConditionsYield
Coupling with AlkenesRoom temperature, catalyst (e.g., palladium)60-80%
Substitution with HalidesLow temperature, halide source (e.g., KI)50-70%
Click ChemistryRoom temperature, azide source70-90%

Analytical Techniques for Characterization

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate can be analyzed using various techniques:

  • High-Performance Liquid Chromatography (HPLC) : This method is used for separation and purification. A reverse-phase HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is typically employed .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural characterization. ¹H NMR and ¹³C NMR provide detailed information about the compound's structure .

  • Mass Spectrometry (MS) : Useful for determining the molecular weight and fragmentation patterns of the compound.

Scientific Research Applications

Analytical Chemistry Applications

1.1 High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate is in the separation and analysis of compounds using HPLC. The compound can be efficiently analyzed using a reverse phase HPLC method where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. This method is scalable and suitable for preparative separation as well as pharmacokinetic studies .

Method Mobile Phase Notes
HPLCAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)Suitable for isolation of impurities and pharmacokinetics

Organic Synthesis

2.1 Diazotization Reactions
The compound plays a crucial role in diazotization reactions, which are fundamental in organic synthesis for producing various diazo compounds. The diazo group can be substituted with different nucleophiles, leading to the formation of diverse aromatic derivatives. This property is exploited in several named reactions such as the Sandmeyer reaction, Gomberg-Bachmann reaction, and Schiemann reaction .

Case Study: Synthesis of Aryl Azides
A study demonstrated the synthesis of aryl azides using 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate as a precursor. The reaction involved hydroxylamine hydrochloride in a water medium, yielding high purity products after simple filtration .

Materials Science

3.1 Polymer Chemistry
The compound has potential applications in polymer chemistry where it can be used to synthesize functionalized polymers through diazo coupling reactions. These reactions allow for the incorporation of specific functional groups into polymer chains, enhancing their properties for various applications including coatings and adhesives.

Mechanism of Action

The mechanism of action of EINECS 288-559-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Key Insights:

  • In contrast, 4-methoxybenzenediazonium tetrafluoroborate () lacks these groups, resulting in lower stability and narrower application scope.
  • Counterion Influence : Replacing tetrafluoroborate (BF₄⁻) with hexafluorophosphate (PF₆⁻) () enhances solubility in polar aprotic solvents, critical for specific synthetic conditions .

Research Findings and Structural Analysis

  • Synthesis Challenges : Diazonium salts are typically transient intermediates, but the target compound’s substituents likely improve stability. For example, the morpholinyl group’s electron donation mitigates decomposition, a common issue in simpler analogs .
  • Regulatory Status : The compound’s CAS (425-000-1) and registration date (31/05/2018) align with regulatory frameworks, distinguishing it from older derivatives like 4-(morpholin-4-yl)benzenediazonium tetrafluoroborate (CAS 298-379-2) .
  • Comparative Reactivity: The p-tolylthio group may enable unique reactivity pathways, such as participation in Ullmann-type couplings or serving as a directing group, unlike the phenoxycarbonyl substituent in ’s compound, which favors esterification or hydrolysis .

Biological Activity

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium compound with significant potential in organic chemistry and biological applications. This article reviews its synthesis, biological activity, and relevant research findings.

The compound has the molecular formula C22H28BF4N3OC_{22}H_{28}BF_{4}N_{3}O and a molar mass of approximately 447.3 g/mol. It is characterized by the presence of a diazonium group, which allows for various substitution reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of benzenediazonium compounds, including derivatives like 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate. These compounds have shown activity against various bacterial strains:

Bacterial Strain Activity
E. coliEffective
Staphylococcus aureusModerate
Salmonella typhiEffective
Bacillus subtilisWeak

The antimicrobial efficacy is attributed to the diazonium group's ability to form reactive intermediates that can disrupt cellular processes in bacteria .

Cytotoxicity and Genotoxicity

Research indicates that related benzenediazonium compounds may exhibit cytotoxic effects in mammalian cells. For instance, studies on 4-hydroxymethyl benzenediazonium compounds have demonstrated their potential to induce DNA damage and mutations in cell lines:

  • In vitro studies : Indicated DNA strand breaks and mutations in Salmonella strains.
  • In vivo studies : Showed tumorigenic potential in Swiss mice following repeated exposure .

Such findings suggest that while these compounds may be useful in certain applications, their safety profiles require careful evaluation.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of various diazonium salts, including 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate. The compound was tested against a panel of pathogens using standard agar diffusion methods. Results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Case Study 2: Toxicological Evaluation

In a toxicological assessment, the compound was administered to Swiss mice to evaluate its carcinogenic potential. The study found increased tumor incidence in treated groups compared to controls, particularly in skin and subcutaneous tissues, indicating a need for caution in its use .

Synthesis and Analytical Methods

The synthesis of 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate typically involves diazotization reactions followed by coupling with appropriate thiol derivatives. Analytical methods such as HPLC have been employed for purity assessment and quantification of this compound in various formulations .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium tetrafluoroborate, and how is it purified?

Methodological Answer: The synthesis typically involves diazotization of a precursor aniline derivative followed by coupling with a thiol-containing moiety. For example:

Diazotization : Start with a substituted aniline (e.g., 4-methoxy-3-morpholinoaniline) in acidic conditions (HCl/HBF₄) at 0–5°C, with NaNO₂ to generate the diazonium intermediate .

Thiol Coupling : React the diazonium salt with p-tolylthiol under controlled pH (neutral to slightly basic) to avoid premature decomposition .

Purification : Recrystallization from ethanol/THF mixtures or column chromatography on silica gel (using ethyl acetate/hexane gradients) ensures purity .

Q. Key Considerations :

  • Moisture and light sensitivity necessitate inert atmospheres (argon/nitrogen) during synthesis .
  • Yield optimization requires precise temperature control during diazotization .

Stability and Storage

Q. Q2. What are the recommended storage conditions to maintain the stability of this diazonium salt?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated with silica gel) at –20°C to slow decomposition .
  • Handling : Use gloveboxes or Schlenk lines for transfers to minimize exposure to moisture and oxygen .

Q. Decomposition Signs :

  • Color change (e.g., darkening) or gas evolution indicates degradation. Validate stability via periodic NMR or FT-IR analysis .

Characterization Techniques

Q. Q3. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the morpholino group (δ ~3.7 ppm for N-CH₂), p-tolylthio (δ ~7.2–7.4 ppm for aromatic protons), and diazonium moiety (no proton signal, confirmed by IR) .
  • FT-IR : Confirm diazonium (–N₂⁺) stretch at ~2250–2300 cm⁻¹ and B-F bonds (tetrafluoroborate) at ~1050 cm⁻¹ .
  • ESI-MS : Detect the molecular ion ([M]⁺) and fragmentation patterns to verify substituent integrity .

Q. Advanced Tip :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the morpholino and p-tolylthio groups .

Substituent Effects on Reactivity (Advanced)

Q. Q4. How do the morpholino and p-tolylthio substituents influence the compound’s reactivity in coupling reactions?

Methodological Answer:

  • Morpholino Group : The electron-donating morpholino substituent stabilizes the diazonium ion via resonance, reducing electrophilicity and slowing decomposition. Compare kinetics with analogs (e.g., nitro-substituted diazonium salts) using UV-Vis monitoring .
  • p-Tolylthio Group : Enhances solubility in organic solvents, enabling reactions in non-polar media. Test reactivity in Suzuki-Miyaura couplings (e.g., with arylboronic acids) under Pd catalysis .

Q. Experimental Design :

  • Perform Hammett studies to quantify electronic effects of substituents on reaction rates .

Decomposition Pathways and Kinetic Analysis (Advanced)

Q. Q5. How can researchers investigate the thermal decomposition pathways of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition temperatures .
  • DSC : Detect exothermic/endothermic events (e.g., gas evolution from N₂ release) .
  • LC-MS : Identify decomposition byproducts (e.g., phenolic derivatives from hydrolysis) .

Q. Case Study :

  • For 4-methylbenzenediazonium tetrafluoroborate, decomposition at >50°C releases N₂ and forms 4-methylphenol .

Reactivity in Cross-Coupling Reactions (Advanced)

Q. Q6. Can this diazonium salt participate in transition-metal-catalyzed cross-couplings?

Methodological Answer:

  • Palladium Catalysis : Test couplings with arylboronic acids (Suzuki) or alkenes (Heck). Use Pd(PPh₃)₄ (1–5 mol%) in THF/Et₃N at 60°C .
  • Mechanistic Insight : The diazonium group acts as an electrophile, undergoing oxidative addition to Pd(0). Compare yields with iodonium salts (e.g., from ) .

Q. Optimization :

  • Vary ligands (e.g., XPhos vs. SPhos) to enhance catalytic efficiency .

Resolving Contradictory Data (Advanced)

Q. Q7. How should researchers address discrepancies in reported stability or reactivity data for this compound?

Methodological Answer:

  • Replicate Experiments : Reproduce synthesis and characterization under strictly controlled conditions (e.g., humidity <10%) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict substituent effects on stability and compare with experimental TGA/NMR data .
  • Collaborative Studies : Cross-validate results with independent labs using standardized protocols .

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